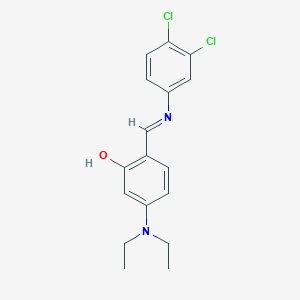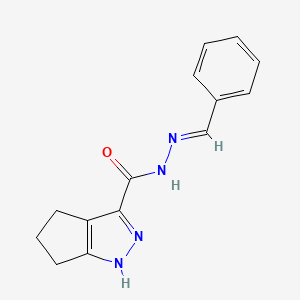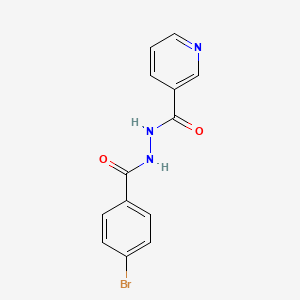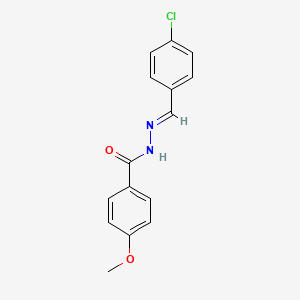
2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol is a synthetic organic compound characterized by the presence of dichlorophenyl and diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol typically involves the reaction of 3,4-dichloroaniline with 5-diethylaminosalicylaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: Known for its dual inhibition of EGFR and HDAC, used in cancer therapy.
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate in organic synthesis.
Imidazo[1,2-a]pyridines: Recognized for their wide range of applications in medicinal chemistry.
Uniqueness
2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of dichlorophenyl and diethylamino groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H18Cl2N2O |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]-5-(diethylamino)phenol |
InChI |
InChI=1S/C17H18Cl2N2O/c1-3-21(4-2)14-7-5-12(17(22)10-14)11-20-13-6-8-15(18)16(19)9-13/h5-11,22H,3-4H2,1-2H3 |
InChI Key |
MJCCPDRACCGOHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide](/img/structure/B11993446.png)


![4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11993455.png)



![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylphenyl)methylidene]aniline](/img/structure/B11993490.png)

![2-(4-Bromophenyl)-7,9-dichloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993499.png)
![8-(3,4,5-trimethoxyphenyl)-2,5,12,14-tetraoxatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11993503.png)

![2-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11993512.png)
